molecular formula C7H13NO B11923960 1-(2,2-Dimethylazetidin-1-yl)ethan-1-one CAS No. 61495-95-2

1-(2,2-Dimethylazetidin-1-yl)ethan-1-one

Cat. No.: B11923960
CAS No.: 61495-95-2
M. Wt: 127.18 g/mol
InChI Key: DQCHGFPEKDHNQH-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a dimethyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(2,2-Dimethylazetidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 2,2-dimethyl-1,3-diaminopropane with a suitable carbonyl compound under acidic conditions can yield the azetidine ring.

    Introduction of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions. One common method involves the reaction of the azetidine derivative with acetyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Dimethylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of substituted azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

1-(2,2-Dimethylazetidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Dimethylazetidin-1-yl)ethan-1-one can be compared with other azetidine derivatives, such as:

    1-(2-Methylazetidin-2-yl)ethan-1-one: This compound has a similar structure but with a different substitution pattern on the azetidine ring.

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-one: This compound contains a pyrazole ring instead of an azetidine ring, leading to different chemical and biological properties.

Properties

CAS No.

61495-95-2

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(2,2-dimethylazetidin-1-yl)ethanone

InChI

InChI=1S/C7H13NO/c1-6(9)8-5-4-7(8,2)3/h4-5H2,1-3H3

InChI Key

DQCHGFPEKDHNQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC1(C)C

Origin of Product

United States

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